[3-Amino-1-(4-chlorophenyl)propyl](hydroxy)oxophosphanium
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Overview
Description
3-Amino-1-(4-chlorophenyl)propyloxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxy-oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorophenyl)propyloxophosphanium typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with a phosphorus-containing reagent under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-Amino-1-(4-chlorophenyl)propyloxophosphanium may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-chlorophenyl)propyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-Amino-1-(4-chlorophenyl)propyloxophosphanium has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or drug precursor.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-chlorophenyl)propyloxophosphanium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-bromophenyl)propyloxophosphanium
- 3-Amino-1-(4-fluorophenyl)propyloxophosphanium
- 3-Amino-1-(4-methylphenyl)propyloxophosphanium
Uniqueness
3-Amino-1-(4-chlorophenyl)propyloxophosphanium is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions, making it a valuable compound for specific applications.
Properties
CAS No. |
103680-51-9 |
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Molecular Formula |
C9H12ClNO2P+ |
Molecular Weight |
232.62 g/mol |
IUPAC Name |
[3-amino-1-(4-chlorophenyl)propyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H11ClNO2P/c10-8-3-1-7(2-4-8)9(5-6-11)14(12)13/h1-4,9H,5-6,11H2/p+1 |
InChI Key |
YLEGCIVWBUZBQK-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)[P+](=O)O)Cl |
Origin of Product |
United States |
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